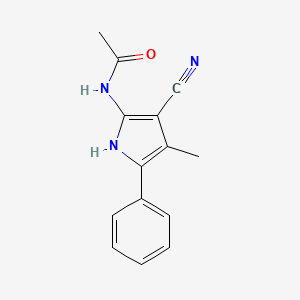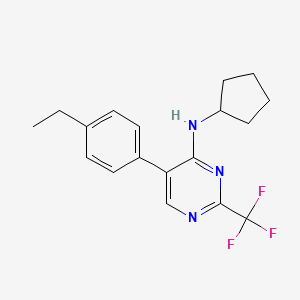
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is a synthetic peptide composed of seven alanine residues linked in a sequence. This compound is a member of the oligopeptide family and is characterized by its repetitive alanine units, which contribute to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the resin-bound peptide reacts with the carboxyl group of the incoming amino acid, forming a peptide bond. Common reagents include carbodiimides like DIC (diisopropylcarbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).
Deprotection: The protecting groups on the amino acids are removed to expose the reactive sites for subsequent coupling. TFA (trifluoroacetic acid) is commonly used for this purpose.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. Purification is typically achieved through HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Substitution: Replacement of specific amino acids within the peptide chain using selective reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions with HCl.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Substitution: Site-specific reagents like NBS (N-bromosuccinimide) for selective bromination.
Major Products
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized peptide derivatives.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation, stability, and interactions.
Biology: Investigated for its role in protein folding, structure-function relationships, and enzyme-substrate interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials, coatings, and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes like proteases that recognize and cleave peptide bonds.
Pathways: Involvement in protein synthesis, degradation, and signaling pathways related to peptide and protein metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and parenteral nutrition.
L-Alanyl-L-leucine: A dipeptide involved in protein synthesis and metabolic studies.
L-Alanyl-L-tyrosine: A dipeptide used in biosynthesis and bioactivity studies.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is unique due to its repetitive alanine sequence, which imparts distinct structural stability and functional properties. This repetitive structure makes it an ideal model for studying peptide interactions and stability.
Properties
CAS No. |
669051-31-4 |
|---|---|
Molecular Formula |
C21H38N8O7 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C21H38N8O7/c1-8(22)16(31)25-10(3)18(33)27-12(5)20(35)29-14(7)21(36)28-13(6)19(34)26-11(4)17(32)24-9(2)15(23)30/h8-14H,22H2,1-7H3,(H2,23,30)(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,28,36)(H,29,35)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
NHLOOYYAXQHTND-DXCABUDRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)










![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)

